

comparing the volatility of propyl octanoate with other fatty acid esters

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Compound of Interest

Compound Name: *Propyl octanoate*

Cat. No.: *B1197341*

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A Comparative Analysis of the Volatility of **Propyl Octanoate** and Other Fatty Acid Esters

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fatty acid esters is crucial for a wide range of applications, from flavor and fragrance formulation to drug delivery systems. Volatility, a key parameter, dictates the release characteristics and sensory perception of these compounds. This guide provides an objective comparison of the volatility of **propyl octanoate** with other selected fatty acid esters, supported by experimental data and detailed methodologies.

Data Summary: Volatility of Fatty Acid Esters

The volatility of a compound is primarily indicated by its boiling point and vapor pressure. A lower boiling point and higher vapor pressure at a given temperature signify greater volatility. The following table summarizes these properties for **propyl octanoate** and a selection of comparable fatty acid esters.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Vapor Pressure (mmHg @ 25°C)
Propyl Octanoate	C11H22O2	186.29	225.00 - 226.00[1]	0.090[1][2][3]
Methyl Octanoate	C9H18O2	158.24	194.00 - 195.00[4][5]	0.540[4]
Ethyl Octanoate	C10H20O2	172.26	208.00[6][7]	0.224[7]
Butyl Octanoate	C12H24O2	200.32	240.00 - 241.00[2]	0.035[2][3]
Propyl Hexanoate	C9H18O2	158.24	184.00 - 187.00[8][9][10]	Not readily available
Propyl Decanoate	C13H26O2	214.35	253.00 - 256.00[1]	0.014[1]

Experimental Determination of Volatility

The data presented in this guide are typically determined through established experimental protocols. Two common methods for assessing the volatility of fatty acid esters are:

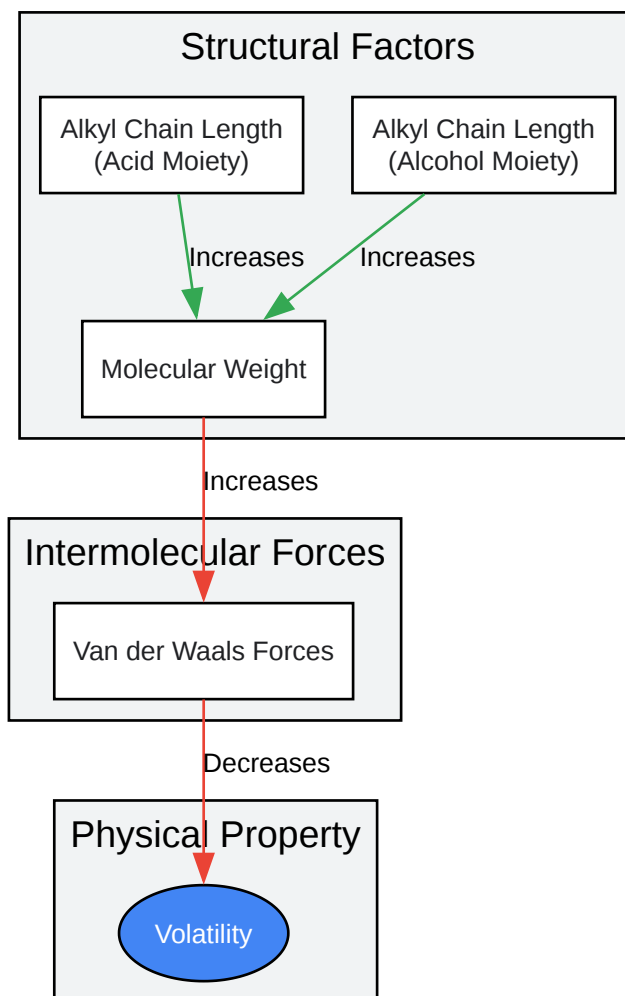
- Gas Chromatography (GC): This is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition.
 - Principle: The ester is injected into a heated inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. More volatile compounds travel through the column faster and are detected earlier.
 - Typical Protocol:
 1. Sample Preparation: A dilute solution of the fatty acid ester is prepared in a suitable solvent (e.g., ethanol).

2. Injection: A small volume (e.g., 1 μL) of the sample is injected into the GC inlet.
 3. Separation: The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. A common carrier gas is helium.
 4. Detection: A detector, such as a flame ionization detector (FID), measures the quantity of the compound as it elutes from the column. The retention time (the time it takes for the compound to travel through the column) is inversely proportional to its volatility.
- Differential Scanning Calorimetry (DSC): This technique can be used to determine the boiling point of a substance.
 - Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. When a substance boils, it absorbs a significant amount of heat (the enthalpy of vaporization), which is detected by the instrument.
 - Typical Protocol:
 1. Sample Preparation: A small, accurately weighed amount of the liquid ester is placed in a hermetically sealed aluminum pan with a pinhole in the lid.
 2. Heating: The sample and a reference pan are heated at a constant rate (e.g., $10^{\circ}\text{C}/\text{min}$).
 3. Detection: The instrument records the heat flow to the sample. The onset of the large endothermic peak corresponds to the boiling point of the substance.

Structure-Volatility Relationship

The volatility of fatty acid esters is directly influenced by their molecular structure. The following diagram illustrates the key relationships between structural features and volatility.

Relationship between Fatty Acid Ester Structure and Volatility



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Caption: Factors influencing the volatility of fatty acid esters.

As the diagram illustrates, an increase in the length of either the fatty acid or the alcohol alkyl chain leads to a higher molecular weight. This, in turn, results in stronger van der Waals forces between molecules, requiring more energy to overcome and thus decreasing the compound's volatility. This trend is evident in the provided data table. For instance, comparing the octanoate esters, as the alcohol moiety increases in size from methyl to ethyl to propyl to butyl, the boiling point increases and the vapor pressure decreases, indicating a decrease in volatility. Similarly, for the propyl esters, as the fatty acid chain length increases from hexanoate to octanoate to decanoate, the volatility decreases.

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